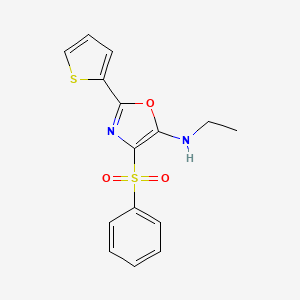

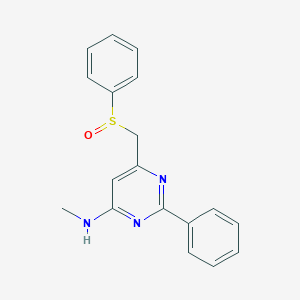

4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of sulfonyl chlorides or sulfonyl fluorides . For instance, the synthesis of benzamides can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another approach involves the use of 4- (2-aminoethyl) benzenesulfonyl fluoride (AEBSF) as a protease inhibitor during cell-culture processing .

Chemical Reactions Analysis

Sulfonyl fluorides, such as those found in “4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine”, are known to undergo various chemical reactions. For instance, they can react with Grignard reagents to form oxindoles or substituted indoles . They can also undergo hydrolysis to form an inactive compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Some new derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have been synthesized and screened for their antimicrobial activities. Compounds derived from similar chemical structures have shown to possess good to moderate activities against various microorganisms, indicating the potential of the compound for use in antimicrobial research (Bektaş et al., 2007).

Chemical Synthesis and Transformations

The chemical has been implicated in studies focusing on the synthesis of complex molecules. For instance, derivatives involving benzenesulfonyl have been used in creating novel compounds with potential applications in various chemical transformations, indicating its utility in synthetic chemistry and material science (Rajeswaran & Srinivasan, 1994).

Biological Activity Analysis

Research involving similar sulfonamide structures has explored the synthesis and biological activity of novel compounds. These studies include the creation of N-substituted derivatives showing moderate to significant activity against bacteria, suggesting the compound's role in developing new antibacterial agents (Khalid et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, derivatives of benzenesulfonyl have been used for the determination of aliphatic amines in environmental samples. Methods involving derivatization with benzenesulfonyl chloride followed by gas chromatography-mass spectrometry (GC-MS) analysis have been developed, indicating the utility of such compounds in environmental monitoring and analysis (Sacher et al., 1997).

Catalytic and Enzymatic Studies

Studies have also explored the use of related compounds in catalytic and enzymatic reactions. For instance, research on carbonic anhydrase inhibitors has synthesized sulfonamides incorporating similar structures, showing potent intraocular pressure-lowering properties and strong affinities towards certain enzymes, highlighting potential applications in medical research and pharmaceutical development (Casini et al., 2002).

Zukünftige Richtungen

The future directions for research on “4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine” and similar compounds could involve the development of new synthetic methods , the exploration of their potential applications in various fields such as photocatalytic water splitting , and the investigation of their biological activities .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-16-14-15(17-13(20-14)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10,16H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUVDHMIMUEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)

![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)

![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)

![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)

![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)

![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)